molecular formula C15H15N3O3 B5588063 3,4-dimethoxy-N'-(3-pyridinylmethylene)benzohydrazide

3,4-dimethoxy-N'-(3-pyridinylmethylene)benzohydrazide

Cat. No.: B5588063
M. Wt: 285.30 g/mol
InChI Key: YJLAWWHAMKIMBU-LICLKQGHSA-N
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Description

3,4-dimethoxy-N’-(3-pyridinylmethylene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with methoxy groups at the 3 and 4 positions and a pyridinylmethylene substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(3-pyridinylmethylene)benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 3-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 3,4-dimethoxy-N’-(3-pyridinylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-(3-pyridinylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups and the pyridinylmethylene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides or pyridinyl derivatives.

Scientific Research Applications

3,4-dimethoxy-N’-(3-pyridinylmethylene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(3-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N’-(2-pyrrolidinylidene)benzohydrazide
  • 3,4-dimethoxy-N’-(4-methylbenzylidene)benzohydrazide
  • 3,4-dimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

3,4-dimethoxy-N’-(3-pyridinylmethylene)benzohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyridinylmethylene group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-13-6-5-12(8-14(13)21-2)15(19)18-17-10-11-4-3-7-16-9-11/h3-10H,1-2H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLAWWHAMKIMBU-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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